molecular formula C10H18BrNOSSi B8265029 2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole

2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole

Cat. No.: B8265029
M. Wt: 308.31 g/mol
InChI Key: ZXPPHJNNFJSETQ-UHFFFAOYSA-N
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Description

2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole is a chemical compound with the molecular formula C10H18BrNOSSi and a molecular weight of 308.31 g/mol . This compound is characterized by the presence of a thiazole ring substituted with a bromine atom and a tert-butyldimethylsilyl-protected hydroxymethyl group. It is commonly used in organic synthesis and various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-hydroxymethylthiazole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or alkoxide salts. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: The major products are the substituted thiazole derivatives.

    Oxidation Reactions: The major products are sulfoxides or sulfones.

    Reduction Reactions: The major product is the de-brominated thiazole derivative.

Scientific Research Applications

2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: The compound is used in the development of new drugs, particularly those targeting infectious diseases and cancer.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole depends on its specific applicationThe tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site until it is selectively removed under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole is unique due to the combination of the thiazole ring, bromine atom, and tert-butyldimethylsilyl-protected hydroxymethyl group. This unique structure allows for selective reactions and applications in various fields, making it a valuable compound in research and industry.

Properties

IUPAC Name

(2-bromo-1,3-thiazol-5-yl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNOSSi/c1-10(2,3)15(4,5)13-7-8-6-12-9(11)14-8/h6H,7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPPHJNNFJSETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNOSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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